Nucleophilic Reactivity Modulation by Para-Fluoro Substituents
Bis(4-fluorophenyl)sulfane exhibits significantly reduced nucleophilic reactivity towards trans-dichlorobis(pyridine)platinum(II) compared to its unsubstituted parent, diphenyl sulfide. This is attributed to the electron-withdrawing effect of the para-fluorine substituents. Kinetic studies demonstrate a second-order rate constant (k2) of 0.68 × 10⁻³ M⁻¹ s⁻¹ for the target compound, which is approximately 2.6-fold lower than the 1.77 × 10⁻³ M⁻¹ s⁻¹ observed for diphenyl sulfide under identical conditions [1].
| Evidence Dimension | Second-order rate constant (k2) for reaction with trans-Pt(py)2Cl2 |
|---|---|
| Target Compound Data | 0.68 × 10⁻³ M⁻¹ s⁻¹ |
| Comparator Or Baseline | Diphenyl sulfide: 1.77 × 10⁻³ M⁻¹ s⁻¹ |
| Quantified Difference | 2.6-fold lower reactivity (k2 ratio = 0.38) |
| Conditions | Methanol solvent, 30°C, kinetic monitoring at 340 nm |
Why This Matters
This quantifiable difference in nucleophilicity is critical for designing metal-catalyzed cross-coupling reactions where controlled reactivity of the sulfide intermediate is required to avoid unwanted side reactions or catalyst deactivation.
- [1] Gaylor, J. R., & Senoff, C. V. (1971). Nucleophilic Reactivity of 4,4′-Disubstituted Diphenyl Sulfides Towards trans-Dichlorobis(pyridine)platinum(II). Canadian Journal of Chemistry, 49(14), 2390-2393. View Source
